6-phenyl-4(3H)-pteridinone 6-phenyl-4(3H)-pteridinone
Brand Name: Vulcanchem
CAS No.: 81346-74-9
VCID: VC21412446
InChI: InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)13-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,13,14,15,17)
SMILES: C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC=N3
Molecular Formula: C12H8N4O
Molecular Weight: 224.22g/mol

6-phenyl-4(3H)-pteridinone

CAS No.: 81346-74-9

Cat. No.: VC21412446

Molecular Formula: C12H8N4O

Molecular Weight: 224.22g/mol

* For research use only. Not for human or veterinary use.

6-phenyl-4(3H)-pteridinone - 81346-74-9

Specification

CAS No. 81346-74-9
Molecular Formula C12H8N4O
Molecular Weight 224.22g/mol
IUPAC Name 6-phenyl-3H-pteridin-4-one
Standard InChI InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)13-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,13,14,15,17)
Standard InChI Key VGGMMAPLRYTTGG-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CNC3=NC=NC(=O)C3=N2
SMILES C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC=N3
Canonical SMILES C1=CC=C(C=C1)C2=CNC3=NC=NC(=O)C3=N2

Introduction

Chemical Structure and Properties

6-Phenyl-4(3H)-pteridinone consists of a pteridine core with a phenyl group at the C-6 position and a ketone function at the C-4 position. This compound has the molecular formula C₁₂H₈N₄O and a molecular weight of 224.22 g/mol . The structure features a fused pyrimidine-pyrazine ring system, which forms the pteridine nucleus, with the phenyl substituent providing additional structural complexity and potential for interactions with biological targets.

Physical and Chemical Characteristics

The basic structure of 6-phenyl-4(3H)-pteridinone includes a heterocyclic pteridine nucleus with specific substitution patterns that influence its chemical behavior. The presence of the carbonyl group at position 4 creates the pteridinone structure, while the phenyl group at position 6 affects both electronic distribution and lipophilicity. The compound has a CAS registry number of 81346-74-9, which aids in its identification in chemical databases and literature .

Related Derivatives

Several derivatives of 6-phenyl-4(3H)-pteridinone have been synthesized and studied, including its 8-oxide forms and N-substituted variants. One such related compound is 3-sec-butyl-6-phenyl-4(3H)-pteridinone 8-oxide, which features additional structural modifications that alter its chemical and biological properties . These structural variations allow researchers to explore structure-activity relationships and potentially enhance desired biological activities.

Synthesis Methodologies

The synthesis of 6-phenyl-4(3H)-pteridinone typically involves multi-step reaction pathways. Several approaches have been documented in the scientific literature, each with specific advantages and challenges.

Pyrazine-Based Synthetic Routes

One common synthetic pathway involves using pyrazine derivatives as precursors. Research has reported the synthesis of new pyrazines, including ethyl 3-amino-5-chloro-6-phenyl-2-pyrazinecarboxylate, as intermediate compounds in the preparation of pteridine-based structures . The final pteridine ring closure typically involves condensation reactions that form the desired heterocyclic system.

Intermediates in Isoxanthopterin Synthesis

6-Phenyl-4(3H)-pteridinone derivatives have been synthesized as intermediates in the preparation of isoxanthopterins. Specifically, 2-amino-7-ethoxy-6-phenyl-4(3H)-pteridinone has been reported as an intermediate in the synthesis of 6-phenylisoxanthopterin . This synthetic approach demonstrates the utility of pteridinone compounds as building blocks for more complex pteridine structures.

N-Alkylation Methods

Biological Activities and Enzymatic Interactions

6-Phenyl-4(3H)-pteridinone and its derivatives exhibit various biological activities that have been documented in scientific studies. Their interactions with enzymatic systems, particularly xanthine oxidase, have been a focal point of research.

Xanthine Oxidase Interactions

One of the most extensively studied aspects of 6-phenyl-4(3H)-pteridinone is its interaction with xanthine oxidase, an enzyme involved in purine metabolism. Research has investigated the oxidation patterns of 6-aryl-4(3H)-pteridinones, including the phenyl-substituted variant, by xanthine oxidase from bacterial sources such as Arthrobacter M-4 . These studies provide valuable insights into the mechanism of enzymatic oxidation and the structural factors that influence substrate recognition.

Structure-Activity Relationships

Research has examined the effects of various substituents on the phenyl ring of 6-aryl-4(3H)-pteridinones and their impact on biological activity. Studies have investigated both electron-donating and electron-withdrawing groups at the para position of the phenyl substituent, comparing their effects on enzymatic interactions and oxidation rates . These structure-activity relationships provide crucial information for understanding the molecular basis of biological activity and for designing more effective compounds with enhanced properties.

Oxidation Patterns and Mechanisms

The oxidation of 6-phenyl-4(3H)-pteridinone by xanthine oxidase follows specific patterns influenced by the compound's electronic structure. Research has revealed that the presence of the phenyl group at the C-6 position affects the site of oxidation and the rate of the enzymatic reaction . The table below summarizes key findings regarding oxidation patterns observed with various pteridine derivatives:

Compound StructureSite of OxidationRelative RateInfluencing Factors
6-Phenyl-4(3H)-pteridinoneC-2 positionModerateElectronic effects of phenyl group
7-Aryl-4(3H)-pteridinonesC-2 positionVariablePosition of aryl substituent
3-Alkyl-6-phenyl-4(3H)-pteridinonesAltered patternDecreasedSteric hindrance from N-alkylation

These oxidation patterns provide insights into the catalytic mechanism of xanthine oxidase and highlight the importance of molecular structure in determining enzymatic interactions .

Comparative Analysis with Related Pteridines

The properties and activities of 6-phenyl-4(3H)-pteridinone can be better understood through comparison with related pteridine compounds, highlighting structural factors that influence function.

Comparison with 6-Methyl-4(3H)-Pteridinone

Research has compared the properties of 6-phenyl-4(3H)-pteridinone with those of 6-methyl-4(3H)-pteridinone, revealing the impact of aromatic versus alkyl substitution at the C-6 position . The phenyl substituent generally confers different electronic properties, lipophilicity, and steric effects compared to the methyl group, resulting in altered biological activities and chemical reactivity.

Structural Variations and Their Effects

Various structural modifications of the basic 6-phenyl-4(3H)-pteridinone scaffold have been studied, including:

  • N-alkylation at the N-3 position

  • Introduction of the 8-oxide functionality

  • Incorporation of additional substituents on the phenyl ring

  • Addition of amino groups at various positions

These structural variations allow for fine-tuning of properties and facilitate the exploration of structure-activity relationships in biological systems .

Recent Advances and Future Directions

Research on 6-phenyl-4(3H)-pteridinone continues to evolve, with recent studies expanding our understanding of its properties and potential applications.

Development of Novel Derivatives

Recent research has focused on the development of novel derivatives with enhanced properties or targeted biological activities. These efforts aim to exploit the basic structural features of 6-phenyl-4(3H)-pteridinone while introducing modifications that improve solubility, target specificity, or metabolic stability .

Expanded Biological Evaluation

While initial research primarily focused on interactions with xanthine oxidase, more recent studies have expanded the scope of biological evaluation to include other enzyme systems, cellular targets, and potential therapeutic applications . This broader approach provides a more comprehensive understanding of the biological profile of 6-phenyl-4(3H)-pteridinone and its derivatives.

Computational Approaches

Advancements in computational chemistry have facilitated the study of 6-phenyl-4(3H)-pteridinone through molecular modeling, docking studies, and quantum chemical calculations. These computational approaches complement experimental investigations by providing insights into structural features, electronic distributions, and molecular interactions that influence biological activity .

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